Einecs 297-959-2
Description
Contextualizing Einecs 297-959-2 within Contemporary Chemical Research
This compound, or Octocrylene, is an organic compound primarily utilized as a UVB and short-wave UVA filter in a vast array of cosmetic and personal care products. atamanchemicals.comatamanchemicals.com Its prominence in sunscreen formulations stems not only from its own UV-absorbing capabilities but also from its notable ability to photostabilize other, more labile UV filters, such as avobenzone. optica.orgresearchgate.net This synergistic property has made it a valuable component for achieving broad-spectrum UV protection and enhancing the water resistance of sunscreens. atamanchemicals.comresearchgate.net
However, the very properties that make Octocrylene a desirable ingredient in sun protection products have also placed it under the microscope of modern chemical research. Growing concerns about the environmental persistence, bioaccumulation, and potential toxicity of synthetic chemicals have fueled intensive investigation into the lifecycle and effects of widely used compounds like Octocrylene. numberanalytics.comnih.gov A significant area of contemporary research focuses on its degradation, particularly its propensity to break down into benzophenone (B1666685), a compound with known mutagenic, carcinogenic, and endocrine-disrupting properties. researchgate.netnih.govpremiumbeautynews.com This degradation process, identified as a retro-aldol condensation, occurs over time within the product itself, raising questions about the long-term safety of Octocrylene-containing formulations. researchgate.netnih.govtypology.com
Furthermore, the detection of Octocrylene in various environmental compartments, including water bodies and aquatic organisms, has broadened the research context to include ecotoxicology. numberanalytics.commdpi.compremiumbeautynews.com Studies are increasingly examining its impact on marine life, with a particular focus on coral reefs, where it has been shown to accumulate and potentially disrupt mitochondrial function. premiumbeautynews.commedicalnewstoday.comnih.gov Consequently, the academic discourse surrounding this compound has shifted from a purely application-focused perspective to a more holistic and critical evaluation of its chemical behavior, biological activity, and environmental footprint.
Evolution of Research Perspectives and Methodologies Applied to this compound
The scientific lens through which this compound is viewed has undergone a significant evolution, mirrored by the increasing sophistication of the analytical methodologies applied to its study.
Early Research Focus: Efficacy and Photostability
Initial research on Octocrylene, dating back to its introduction in the 1990s, was predominantly centered on its primary function as a UV filter. typology.comnih.gov Early studies focused on characterizing its UV absorption spectrum, confirming its effectiveness against UVB and short-wave UVA radiation. typology.comatamanchemicals.com Methodologies in this phase were largely spectrophotometric, aimed at quantifying its sun protection factor (SPF) boosting capabilities and its photostability. optica.orgresearchgate.net Techniques such as continuous wave UV irradiation were employed to assess its ability to withstand degradation upon exposure to light, a crucial attribute for a sunscreen ingredient. optica.org
Shift Towards Safety and Degradation Analysis
A pivotal shift in research perspective occurred with the emergence of concerns regarding the safety of chemical UV filters. This led to a new wave of studies investigating the potential for allergic and photoallergic reactions. researchgate.nettaylorandfrancis.com Patch testing and photopatch testing became key methodologies in dermatological research to assess sensitization potential. typology.com
The discovery of Octocrylene's degradation into benzophenone marked a critical turning point, prompting a significant evolution in analytical approaches. researchgate.netnih.govtypology.com Researchers began to employ more advanced and sensitive techniques to detect and quantify this degradation product in commercial sunscreen products over time. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (LC-MS/MS) became the gold standard for these investigations. researchgate.netresearchgate.netsciex.comfda.gov These methods allowed for the precise measurement of benzophenone accumulation, even at low concentrations, and provided unequivocal evidence of the degradation pathway. researchgate.netpremiumbeautynews.com
Contemporary Focus: Systemic Absorption, Endocrine Disruption, and Ecotoxicology
Current research has expanded to address concerns about the systemic absorption of Octocrylene and its potential for endocrine disruption. numberanalytics.commedicalnewstoday.com Methodologies now include in vitro and in vivo studies to examine its absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com The potential for endocrine effects is being investigated through various bioassays, although findings remain inconclusive. mdpi.comeuropa.euacs.org
In parallel, the environmental fate and impact of Octocrylene are being scrutinized using sophisticated analytical techniques to measure its presence in environmental samples such as water and biota. numberanalytics.commdpi.comnih.gov Ecotoxicological studies now employ a range of model organisms, from algae and daphnia to corals and fish, to assess its effects on aquatic ecosystems at environmentally relevant concentrations. mdpi.comnih.govnih.govresearchgate.net These studies utilize multiparametric approaches, examining endpoints such as DNA integrity, developmental abnormalities, and metabolic disruption. mdpi.comresearchgate.net
Strategic Objectives and Open Questions in this compound Scholarly Inquiry
The current landscape of academic research on this compound is driven by a set of strategic objectives aimed at resolving existing uncertainties and ensuring human and environmental safety. Several open questions remain, guiding the direction of future scholarly inquiry.
Key Strategic Objectives:
Definitive Assessment of Endocrine-Disrupting Potential: A primary objective is to obtain conclusive evidence regarding the potential of Octocrylene and its metabolites to act as endocrine disruptors. mdpi.comeuropa.eu While some studies suggest possible effects, the evidence is not yet considered definitive, necessitating further research to inform regulatory decisions. europa.euacs.org
Elucidation of Degradation Mechanisms and Kinetics: A thorough understanding of the retro-aldol condensation reaction that leads to the formation of benzophenone is a key goal. researchgate.nettypology.com This includes investigating the factors that influence the rate of degradation in different formulations and storage conditions.
Comprehensive Environmental Risk Assessment: Researchers are working towards a comprehensive environmental risk assessment of Octocrylene. This involves understanding its long-term fate in various environmental compartments, its potential for bioaccumulation in food chains, and its chronic effects on a wider range of marine organisms. numberanalytics.compremiumbeautynews.commedicalnewstoday.com
Development of Safer Alternatives: A significant strategic objective is the development of novel UV filters that offer comparable or superior photoprotection without the associated concerns of environmental persistence and potential toxicity. numberanalytics.comresearchgate.netscielo.br This includes exploring natural compounds and synthetic derivatives with improved safety profiles. researchgate.netscielo.br
Refinement of Analytical Methodologies: The continuous development and validation of sensitive and robust analytical methods for the detection and quantification of Octocrylene and its degradation products in complex matrices, including cosmetic products, human samples, and environmental samples, remains a crucial objective. numberanalytics.comresearchgate.netsciex.com
Open Questions for Future Research:
What are the long-term human health effects of systemic exposure to low levels of Octocrylene and its metabolites? medicalnewstoday.com
Does the degradation of Octocrylene to benzophenone occur on the skin after application, and what are the implications for phototoxicity and allergenicity?
What is the full extent of Octocrylene's impact on marine biodiversity beyond coral reefs? nih.gov
Can formulation strategies, such as encapsulation or the inclusion of specific antioxidants, effectively prevent or slow down the degradation of Octocrylene into benzophenone? nih.gov
What are the synergistic toxicological effects of Octocrylene in combination with other common sunscreen ingredients and environmental contaminants?
The ongoing scholarly inquiry into this compound underscores the dynamic nature of chemical safety assessment. As analytical capabilities advance and our understanding of chemical-biological interactions deepens, the research community continues to refine its approach to evaluating the multifaceted impacts of this widely used compound.
Properties
CAS No. |
93776-31-9 |
|---|---|
Molecular Formula |
C42H20F70NO6P |
Molecular Weight |
1995.5 g/mol |
IUPAC Name |
bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C38H9F70O4P.C4H11NO2/c39-5(40,9(45,46)13(53,54)17(61,62)21(69,70)25(77,78)29(85,86)33(93,94)31(89,90)27(81,82)23(73,74)19(65,66)15(57,58)11(49,50)7(43,35(97,98)99)36(100,101)102)1-3-111-113(109,110)112-4-2-6(41,42)10(47,48)14(55,56)18(63,64)22(71,72)26(79,80)30(87,88)34(95,96)32(91,92)28(83,84)24(75,76)20(67,68)16(59,60)12(51,52)8(44,37(103,104)105)38(106,107)108;6-3-1-5-2-4-7/h1-4H2,(H,109,110);5-7H,1-4H2 |
InChI Key |
USUQVGQWXMPNTE-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)NCCO |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for Einecs 297 959 2
Established Synthetic Routes and Methodological Advancements for Einecs 297-959-2
The industrial production of this compound has historically relied on a robust and well-understood chemical transformation. Methodological advancements have primarily focused on improving the efficiency, selectivity, and safety of this core process.
The principal synthetic route to 2-(2,4-dichlorophenoxy)propanoic acid is a variation of the Williamson ether synthesis. The reaction involves the nucleophilic substitution of a halogen atom from an alkyl halide by a phenoxide ion.
The key steps are:
Deprotonation: 2,4-dichlorophenol (B122985) is treated with a strong base, typically an alkali metal hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding 2,4-dichlorophenoxide anion. This anion is a potent nucleophile.
Nucleophilic Substitution: The generated phenoxide ion attacks the electrophilic carbon center of an α-halo propionate (B1217596) ester, such as methyl 2-chloropropionate or ethyl 2-chloropropionate. This is a classic bimolecular nucleophilic substitution (SN2) reaction. The chloride ion serves as the leaving group, resulting in the formation of the corresponding ester of 2-(2,4-dichlorophenoxy)propanoic acid.
Hydrolysis: The resulting ester is subsequently hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product, this compound.
Mechanistically, the SN2 reaction at the chiral center of the 2-chloropropionate moiety is critical. This step proceeds with an inversion of stereochemical configuration. Therefore, to synthesize the biologically active (R)-enantiomer of the final product, the synthesis must start with the (S)-enantiomer of the 2-chloropropionate ester. Use of a racemic 2-chloropropionate starting material results in a racemic mixture of the final product. Potential side reactions include C-alkylation of the phenoxide ring and elimination reactions of the alkyl halide, although conditions are typically optimized to favor O-alkylation.
Optimization studies focus on several key parameters:
Catalyst Selection: Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are highly effective. The choice of catalyst impacts interfacial tension and ion-pair extractability.
Solvent System: A biphasic system, often employing an aromatic solvent like toluene (B28343) or xylene with water, is standard. The solvent choice influences reactant solubility and product separation.
Temperature Control: Reaction temperature is a critical parameter. While higher temperatures accelerate the reaction, they can also promote undesirable side reactions and product decomposition. An optimal range of 80-110 °C is common.
Base Concentration: The molar ratio and concentration of the base (e.g., NaOH) must be carefully controlled to ensure complete phenoxide formation without causing premature hydrolysis of the ester starting material.
The following table presents representative data from optimization studies, illustrating the impact of various conditions on reaction outcomes.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| None | Toluene/H₂O | 100 | 12 | 72 | 91 |
| TBAB (1 mol%) | Toluene/H₂O | 85 | 5 | 94 | 98 |
| TBAB (1 mol%) | Xylene/H₂O | 100 | 4 | 93 | 97 |
| Aliquat 336 (1 mol%) | Toluene/H₂O | 85 | 6 | 91 | 98 |
| TBAB (1 mol%) | Toluene/H₂O | 70 | 8 | 88 | 99 |
Novel Synthetic Approaches and Sustainable Chemistry in this compound Production
Driven by the need for more environmentally benign and efficient manufacturing, recent research has explored novel synthetic strategies aligned with the principles of green chemistry.
The application of green chemistry principles aims to reduce the environmental footprint of the synthesis of 2-(2,4-dichlorophenoxy)propanoic acid.
Use of Safer Solvents: Efforts have been made to replace traditional aromatic solvents like toluene with greener alternatives. These include using water as the sole solvent with highly efficient PTCs, or exploring the use of ionic liquids or supercritical fluids which can be recycled.
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has been shown to drastically reduce reaction times from hours to minutes for the etherification step, leading to significant energy savings and often improved yields by minimizing thermal degradation.
Catalysis: The shift from stoichiometric reagents to catalytic systems is a core principle. The use of recyclable, solid-supported phase-transfer catalysts allows for easier separation and reuse, reducing waste and process costs.
Modern synthetic methodologies offer powerful tools for producing enantiomerically pure this compound with enhanced efficiency and control.
Biocatalysis: Since only the (R)-enantiomer of the compound is active, biocatalytic kinetic resolution is a highly attractive strategy. This process typically involves using a lipase (B570770) enzyme to selectively hydrolyze one enantiomer from a racemic ester mixture of 2-(2,4-dichlorophenoxy)propanoic acid. For instance, a lipase from Candida rugosa can preferentially hydrolyze the (S)-ester to the (S)-acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated and hydrolyzed chemically to yield the highly pure (R)-enantiomer of this compound. The enantioselectivity of this process is measured by the enantiomeric ratio (E-value).
| Enzyme Source | Substrate | Solvent | E-Value |
|---|---|---|---|
| Lipase from Candida rugosa | Racemic Methyl Ester | Phosphate Buffer/Toluene | >150 |
| Lipase from Pseudomonas cepacia | Racemic Ethyl Ester | Phosphate Buffer/Hexane | >200 |
| Porcine Pancreatic Lipase | Racemic Methyl Ester | Phosphate Buffer | 45 |
Flow Chemistry: Continuous flow reactors provide significant advantages for the synthesis of this compound. By pumping reactant streams through a heated microreactor or packed-bed reactor, superior control over reaction parameters like temperature, pressure, and residence time is achieved. This leads to enhanced safety, higher reproducibility, and improved yields. A flow setup could involve passing a solution of 2,4-dichlorophenoxide and methyl 2-chloropropionate through a heated column packed with a solid-supported PTC, allowing for continuous production and simplified downstream processing.
Derivatization and Structural Modification Studies of this compound
The chemical structure of 2-(2,4-dichlorophenoxy)propanoic acid contains two primary sites for chemical modification: the carboxylic acid group and the aromatic ring. Derivatization is often performed to alter the compound's physicochemical properties.
Modifications at the Carboxylic Acid Group: The carboxyl moiety is the most reactive site for derivatization.
Esterification: Reaction with various alcohols in the presence of an acid catalyst yields a wide range of esters. For example, reaction with 2-ethylhexanol produces the 2-ethylhexyl ester, a derivative with lower volatility and different solubility characteristics compared to the parent acid.
Amidation: The carboxylic acid can be converted to amides via activation (e.g., forming the acid chloride with thionyl chloride) followed by reaction with a primary or secondary amine.
Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the acid into the highly reactive 2-(2,4-dichlorophenoxy)propanoyl chloride, a key intermediate for synthesizing esters and amides under mild conditions.
Modifications at the Aromatic Ring: The aromatic ring is electronically deactivated towards electrophilic substitution due to the presence of two chlorine atoms and the ether linkage. Further substitution on the ring is challenging and requires harsh conditions. Nucleophilic aromatic substitution to displace a chlorine atom is also difficult but can be achieved with potent nucleophiles under forcing conditions. Therefore, structural modifications of the aromatic core are more commonly achieved by utilizing differently substituted phenols as starting materials in the initial Williamson ether synthesis.
| Derivative Type | Reagent(s) | Resulting Functional Group | Example Product Name |
|---|---|---|---|
| Ester | Methanol (B129727), H₂SO₄ (cat.) | -COOCH₃ | Methyl 2-(2,4-dichlorophenoxy)propanoate |
| Ester | 2-Butanol, H₂SO₄ (cat.) | -COOCH(CH₃)CH₂CH₃ | sec-Butyl 2-(2,4-dichlorophenoxy)propanoate |
| Ester | 2-Ethylhexanol, H₂SO₄ (cat.) | -COOCH₂(CH(C₂H₅))C₄H₉ | 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate |
| Acid Chloride | Thionyl chloride (SOCl₂) | -COCl | 2-(2,4-Dichlorophenoxy)propanoyl chloride |
| Amide | 1. SOCl₂ 2. Diethylamine | -CON(CH₂CH₃)₂ | N,N-Diethyl-2-(2,4-dichlorophenoxy)propanamide |
Table of Mentioned Compounds
| Common/Systematic Name | Role in Article |
| This compound / 2-(2,4-dichlorophenoxy)propanoic acid | Main subject of the article |
| 2,4-Dichlorophenol | Starting material |
| Sodium hydroxide | Reagent (base) |
| Potassium hydroxide | Reagent (base) |
| Methyl 2-chloropropionate | Starting material |
| Ethyl 2-chloropropionate | Starting material |
| Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst |
| Aliquat 336 | Phase-transfer catalyst |
| Toluene | Solvent |
| Xylene | Solvent |
| Thionyl chloride | Reagent for acid chloride formation |
| Oxalyl chloride | Reagent for acid chloride formation |
| 2-Ethylhexanol | Reagent for esterification |
| 2-Butanol | Reagent for esterification |
| Methanol | Reagent for esterification |
| Diethylamine | Reagent for amidation |
| Methyl 2-(2,4-dichlorophenoxy)propanoate | Ester derivative/intermediate |
| Ethyl 2-(2,4-dichlorophenoxy)propanoate | Ester derivative/intermediate |
| sec-Butyl 2-(2,4-dichlorophenoxy)propanoate | Ester derivative |
| 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | Ester derivative |
| 2-(2,4-Dichlorophenoxy)propanoyl chloride | Reactive intermediate |
| N,N-Diethyl-2-(2,4-dichlorophenoxy)propanamide | Amide derivative |
Identity of Chemical Compound this compound Cannot Be Conclusively Determined
Attempts to generate a detailed scientific article on the chemical compound designated by Einecs number 297-959-2 have been halted due to the inability to definitively identify the substance. Research into chemical databases and supplier information has yielded conflicting and ambiguous data regarding the chemical structure and name associated with this identifier and its linked CAS number, 93776-31-9.
Initial investigations on chemical supplier platforms associated this compound with the CAS number 93776-31-9. However, the identity of the compound with this CAS number varies significantly across different sources.
One set of sources, including reports from the Nordic Council of Ministers and the NORMAN Network, identifies CAS 93776-31-9 as a complex perfluorinated substance. dtu.dknorman-network.com The chemical name is listed as "1-Octadecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)-, hydrogen phosphate, compound with 2,2'-iminobis[ethanol] (1:1)" or a similar entity, "Bis(2-hydroxyethyl)ammonium di [(2-perfluoroisoheptadecyl)ethyl] phosphate". dtu.dknorman-network.comwapsustainability.comliving-future.orgdiva-portal.org
In stark contrast, a chemical vendor links this compound to "Bis-methylphenidate". evitachem.com However, this same source provides a different CAS number for Bis-methylphenidate itself, adding to the confusion. evitachem.com Further searches on the CAS number 93776-31-9 have also associated it with entirely different chemical structures in various chemical databases, such as "oxybis(2-hydroxypropane-3,1-diyl) didocosanoate" and "1-(3,4-Dihydroxyphenyl)-2-(Ethylamino)Propan-1-One Hydrochloride". chemicalbook.comchemblink.com
This lack of a single, authoritative identification for this compound makes it impossible to proceed with the requested in-depth analysis of its synthetic pathways, derivatization strategies, and structure-function relationships. A prerequisite for such a scientific article is the unambiguous identification of the core chemical compound. Without this, any discussion of its analogues, bioisosteres, and derivatives would be scientifically unfounded.
Given the critical nature of precise chemical identification for the tasks outlined, the generation of the requested article cannot be fulfilled at this time. Further clarification and provision of a confirmed chemical identity for this compound are required.
Advanced Analytical Methodologies for Einecs 297 959 2 Characterization and Quantification
Chromatographic Techniques for Flumethrin Separation and Analysis
Chromatography is the cornerstone of Flumethrin analysis, enabling its separation from other compounds prior to detection. The choice of chromatographic technique is dictated by the analyte's physicochemical properties and the concentration levels of interest.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of Flumethrin residues. oup.comoup.comunesp.br Method development typically focuses on reverse-phase chromatography, which is well-suited for the semi-polar nature of pyrethroids.
A common approach involves using a C18 stationary phase, which provides excellent separation capabilities for Flumethrin. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile, and water. sielc.com Gradient elution may be employed to optimize the separation of Flumethrin from matrix components. Detection is frequently accomplished using an ultraviolet (UV) detector, with the wavelength set to maximize sensitivity for the analyte, often around 266-267 nm. researchgate.netresearchgate.net The retention time for Flumethrin under these conditions is typically short, allowing for rapid analysis. oup.com HPLC methods have been successfully applied to determine Flumethrin residues in diverse matrices, including honey, milk, and blood, with detection limits as low as 0.001 mg/kg. oup.comresearchgate.netjksus.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 | oup.com |
| Mobile Phase | Acetonitrile / Water | sielc.com |
| Detection | UV at 267 nm | researchgate.net |
| Sample Matrix | Honey, Milk, Blood | oup.comjksus.org |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | oup.comresearchgate.net |
For the detection of trace levels of Flumethrin, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers unparalleled sensitivity and selectivity. sigmaaldrich.com This technique utilizes smaller particle sizes in the chromatographic column, leading to higher resolution and faster analysis times compared to conventional HPLC.
The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. For many pyrethroids, including Flumethrin, the ammonium (B1175870) adduct ([M+NH₄]⁺) is often used as the precursor ion for fragmentation due to its stable and abundant signal. nih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific transitions from the precursor ion to product ions are monitored. This process drastically reduces background noise and enhances specificity. hplc.eu The high sensitivity of UHPLC-MS/MS allows for Limits of Detection (LODs) in the low nanogram per gram (ng/g) range, making it ideal for residue analysis in challenging matrices like beebread. sigmaaldrich.com
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Precursor Ion | Ammonium Adduct [M+NH₄]⁺ | nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) | hplc.eu |
| Sensitivity | Trace levels (ng/g or ppb) | sigmaaldrich.com |
| Application | Multi-residue pesticide analysis in food | sigmaaldrich.com |
Gas Chromatography (GC) is another powerful tool for the analysis of pyrethroids like Flumethrin. cdc.gov Due to the presence of electronegative atoms (fluorine, chlorine) in the Flumethrin molecule, an Electron Capture Detector (ECD) is often used, providing excellent sensitivity. researchgate.net Capillary columns, such as the HP-5, are commonly employed for the separation. google.comnih.gov GC coupled with mass spectrometry (GC-MS), particularly in tandem (GC-MS/MS), can be used for confirmation of the analyte's identity by monitoring specific parent-to-daughter ion transitions. google.com
For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in separation power. gcms.cz By employing two columns with different stationary phases, GC×GC can resolve co-eluting peaks that would overlap in a single-dimension GC analysis. This technique enhances peak capacity and can improve sensitivity, making it a valuable research tool for in-depth analysis of Flumethrin and its metabolites in complex environmental matrices. gcms.cz
Spectroscopic and Spectrometric Approaches for Flumethrin Investigation
While chromatography excels at separation and quantification, spectroscopic and spectrometric methods are essential for the definitive structural elucidation and confirmation of Flumethrin.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the molecular structure of organic compounds. mdpi.com For Flumethrin, a complete structural assignment can be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
Techniques such as Heteronuclear Multiple-Quantum Coherence (HMQC) and Heteronuclear Multiple-Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons within the molecule. nih.gov The conformation of the molecule in solution can be deduced from proton-proton vicinal coupling constants and through-space interactions observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. nih.gov These analyses provide an unambiguous confirmation of the compound's identity and detailed insight into its three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass accuracy in the low parts-per-million (ppm) range. nih.gov This precision allows for the determination of the elemental formula of a parent ion, serving as a powerful tool for identifying unknown compounds and confirming the identity of known ones like Flumethrin. researchgate.net
HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap-based mass spectrometers, can measure the mass of the protonated molecule ([M+H]⁺) with high resolution. nih.govmassbank.eu By inducing fragmentation (MS/MS), a characteristic pattern of product ions is generated. Analyzing the exact masses of these fragments helps to piece together the molecule's structure and provides a definitive fingerprint for the compound, which is invaluable for confirmation in residue analysis and metabolic studies. thermofisher.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of pharmaceutical compounds by identifying their constituent functional groups. For a molecule with the complexity of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide, these techniques provide a characteristic spectral fingerprint, confirming its molecular structure.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Each functional group absorbs at a characteristic frequency. For the target compound, key expected absorption bands would include the N-H stretching of the amide group, the C=O stretching of the amide, asymmetric and symmetric stretching of the nitro (NO₂) group, C-N stretching from the piperazine (B1678402) ring, and various C-H and C=C stretching and bending modes from the aromatic rings. For instance, the spectrum of a similar compound, 4,4'-dinitrophenylbenzoate, shows strong symmetric and asymmetric stretching vibrations of the nitro groups at 1523 cm⁻¹ and 1343 cm⁻¹, respectively, and a strong ester C=O absorption at 1752 cm⁻¹.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For the target molecule, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings and the C-C backbone. Studies on structurally related molecules like 1-(2-nitrophenyl)piperazine (B181537) have successfully used both experimental and computational (DFT) methods to assign vibrational frequencies, showing good agreement between observed and predicted spectra.
The combined use of FTIR and Raman provides a comprehensive profile of the molecule's functional groups, confirming its identity and purity.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amide (Secondary) | N-H Stretch | 3350 - 3180 | FTIR |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 | FTIR, Raman |
| Nitro Compound | NO₂ Asymmetric Stretch | 1560 - 1515 | FTIR |
| Nitro Compound | NO₂ Symmetric Stretch | 1355 - 1310 | FTIR |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | FTIR, Raman |
| Piperazine Ring | C-N Stretch | 1250 - 1020 | FTIR |
| Fluorophenyl | C-F Stretch | 1250 - 1000 | FTIR |
Note: This table presents generalized, expected frequency ranges based on data from structurally analogous compounds. Actual values for the specific compound require experimental measurement.
Advanced Sample Preparation and Extraction Methods for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide Matrices
Microextraction Techniques (e.g., SPE, SPME, Liquid-Liquid Microextraction) in N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide Sample Processing
Modern bioanalytical and pharmaceutical analysis demands efficient, rapid, and environmentally friendly sample preparation methods to isolate target analytes from complex matrices like plasma, urine, or formulation excipients. Microextraction techniques are at the forefront of this effort, offering miniaturization, reduced solvent consumption, and improved selectivity.
Solid-Phase Extraction (SPE): SPE is a powerful and widely used technique for sample cleanup and concentration. It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide, which is a relatively non-polar molecule with basic nitrogen atoms, a reversed-phase sorbent like C18 or a hydrophilic-lipophilic balanced (HLB) polymer would be suitable for extraction from aqueous matrices. Alternatively, a cation-exchange sorbent could be employed to specifically retain the protonated piperazine moiety. The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an appropriate solvent.
Solid-Phase Microextraction (SPME): SPME is an innovative, solvent-free technique that uses a small, coated fiber to extract analytes. The fiber can be immersed directly into a liquid sample or exposed to its headspace. For the target compound, a fiber with a non-polar coating like polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase coating like PDMS/divinylbenzene would be appropriate. After an equilibrium period, the fiber is withdrawn and the analyte is desorbed, typically in the hot injector of a gas chromatograph or via a solvent for liquid chromatography. SPME integrates sampling and preconcentration into a single step, simplifying the workflow.
Liquid-Liquid Microextraction (LLME): This technique is a miniaturized version of traditional liquid-liquid extraction. It includes methods like single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). In these methods, microliter volumes of an extraction solvent are used to extract analytes from an aqueous sample. The high surface-area-to-volume ratio of the micro-droplets facilitates rapid mass transfer, leading to high enrichment factors.
Table 2: Comparison of Microextraction Techniques
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and liquid sample. | High recovery, high concentration factor, easily automated, wide variety of sorbents. | Requires multiple steps, can still use significant solvent volumes compared to SPME. |
| Solid-Phase Microextraction (SPME) | Equilibrium partitioning of analyte between a coated fiber and sample matrix. | Solvent-free, simple, integrates extraction and concentration, reusable fiber. | Fiber fragility, potential for matrix effects, requires careful optimization of extraction time and temperature. |
| Liquid-Liquid Microextraction (LLME) | Partitioning of analyte between an aqueous sample and an immiscible organic micro-droplet. | Very low solvent use, high enrichment factor, inexpensive. | Droplet instability, can be difficult to automate, precision can be lower than SPE/SPME. |
Automated and Miniaturized Sample Preparation for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Automating sample preparation in pharmaceutical laboratories significantly enhances productivity, reproducibility, and analyst safety. For routine quality control tests such as content uniformity and assay of drug products containing N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide, automation minimizes variability and reduces the risk of human error.
Automated systems can perform a sequence of operations including sample weighing, homogenization, extraction, filtration, dilution, and transfer to an analytical instrument like an HPLC. Robotic platforms such as the FREESTYLE system can be configured for various tasks, including automated SPE, providing high throughput and unattended operation. These systems minimize resource allocation for repetitive tasks, allowing highly qualified staff to focus on data analysis and interpretation.
The benefits of automation are manifold:
Increased Throughput: Systems can process hundreds of samples continuously, often much faster than manual methods.
Improved Reproducibility: By standardizing every step, from solvent dispensing to mixing times, automated systems reduce inter-analyst variability, leading to higher precision.
Reduced Solvent Consumption: Optimized automated procedures can significantly decrease the volume of solvents used, lowering costs and environmental impact.
Enhanced Safety: Automation minimizes analyst exposure to hazardous chemicals and potent active pharmaceutical ingredients (APIs).
Validation and Interlaboratory Harmonization of Analytical Methods for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For a quantitative method to determine the concentration of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide in a drug substance or product, a comprehensive validation study is required according to regulatory guidelines such as ICH Q2(R2).
Precision, Accuracy, and Linearity Evaluations in Quantitative Analysis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Reproducibility: Assesses precision between different laboratories, which is key for method harmonization.
Precision is reported as the standard deviation (SD) or relative standard deviation (%RSD).
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample of known concentration (a reference standard) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards at different concentrations (a minimum of five is recommended) and plotting the instrument response versus concentration. The relationship is assessed statistically, often by calculating the correlation coefficient (R²) of the linear regression, which should typically be ≥ 0.99. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Table 3: Summary of Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | To ensure the signal is from the analyte only. | Analyte peak is resolved from all potential interferences (impurities, degradants, placebo). |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (R²) ≥ 0.99. |
| Accuracy | To determine the closeness to the true value. | ~98-102% recovery for drug substance/product assay. |
| Precision (Repeatability) | To assess agreement of results under the same conditions. | Relative Standard Deviation (%RSD) ≤ 2%. |
| Range | To define the concentration interval of acceptable performance. | Typically 80% to 120% of the test concentration for an assay. |
| Robustness | To assess reliability against small method variations. | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
Note: Acceptance criteria can vary depending on the specific application (e.g., assay vs. impurity testing) and regulatory requirements.
Mechanistic Studies and Chemical Reactivity of Einecs 297 959 2
Elucidation of Fundamental Reaction Mechanisms Involving Einecs 297-959-2
There are no published studies that elucidate the fundamental reaction mechanisms involving 2-amino-N-(2,3-dimethyl-5,7-dioxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanamide. General reactivity for the pyrrolo[3,4-b]pyridine core often involves reactions characteristic of lactams and the pyrrole (B145914) ring, but specific pathways, intermediates, and the influence of the N-(3-methyl-2-aminobutanoyl) substituent have not been investigated for this particular molecule. Research on analogous structures suggests that the dicarbonyl system within the pyridinone ring could be susceptible to nucleophilic attack, and the pyrrole nitrogen could participate in various substitution reactions, but these remain hypothetical pathways for this compound.
Kinetic and Thermodynamic Parameters Governing this compound Transformations
No experimental or computational data on the kinetic and thermodynamic parameters for transformations involving this compound have been reported. Information regarding reaction rates, activation energies, equilibrium constants, and other thermodynamic values is essential for a quantitative understanding of a compound's reactivity and stability. The absence of such data precludes any detailed discussion on this topic.
Investigation of Ligand Binding and Molecular Recognition Properties of this compound (Pre-clinical, non-clinical focus)
Specific pre-clinical or non-clinical investigations into the ligand binding and molecular recognition properties of this compound are not documented in the available scientific literature. While the structural motifs present in the molecule, such as hydrogen bond donors and acceptors and a defined three-dimensional shape, suggest a potential for molecular interactions, no studies have been conducted to confirm or characterize these properties.
There are no published in vitro studies detailing the interactions of this compound with any defined macromolecular systems, such as proteins, enzymes, or nucleic acids. Consequently, there is no data on binding affinities, dissociation constants, or the specific nature of intermolecular forces that might govern such interactions.
Conceptual or experimental research on the potential for Einecs 2 97-959-2 to act as an enzyme modulator or to exhibit affinity for specific receptors has not been reported. While molecular docking and computational screening are common in the study of related heterocyclic compounds to predict biological targets, no such studies have been published for this compound. Therefore, any discussion of its potential enzyme modulation or receptor affinity would be purely speculative and is not supported by scientific evidence.
An article on the chemical compound with Einecs number 297-959-2 cannot be generated as requested. Extensive searches have not identified a specific chemical substance associated with this identifier.
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a registry of chemical substances commercially available in the European Union. Each substance in the inventory has a unique Einecs number. However, the number 297-959-2 does not appear to correspond to a publicly documented chemical in available databases.
For example, the well-known insecticide Fipronil has the CAS number 120068-37-3 and the EC/List no. 424-610-5. chemicalbook.commade-in-china.comminglangchem.comlookchem.comeuropa.eu Searches for "this compound" did not yield a corresponding common chemical name or CAS number, which is essential for gathering the specific scientific data required to address the user's detailed outline on environmental fate, degradation, and transport.
Without a verifiable chemical identity for this compound, it is not possible to provide scientifically accurate information for the following requested sections:
Environmental Occurrence and Distribution Profiling
Transformation and Degradation Pathways
Adsorption, Desorption, and Mobility Characteristics
Bioaccumulation and Biotransformation Potential
Therefore, the request to generate an article focusing solely on "this compound" cannot be fulfilled. A valid chemical identifier, such as a correct Einecs number, CAS number, or common chemical name, is required to proceed.
Environmental Fate, Transport, and Degradation Pathways of Einecs 297 959 2
Remediation Technologies for Environmental Contamination by Dihydro-3-(tetrapropenyl)furan-2,5-dione
Contamination of soil and water by industrial chemicals such as Dihydro-3-(tetrapropenyl)furan-2,5-dione, a type of alkenyl succinic anhydride (B1165640), requires effective remediation strategies to mitigate potential environmental impacts. This substance is utilized in various industrial applications, including as a curing agent for epoxy resins and as a corrosion inhibitor in lubricants and fuels. rxweb-prd.com Its release into the environment can occur through industrial discharge or accidental spills. geosc.comechemi.com Given that it may cause long-lasting harmful effects to aquatic life, appropriate cleanup and treatment technologies are crucial. echemi.com
Advanced Filtration and Sorption Approaches for Dihydro-3-(tetrapropenyl)furan-2,5-dione Removal from Water
The removal of Dihydro-3-(tetrapropenyl)furan-2,5-dione from water is critical due to its potential harm to aquatic ecosystems. echemi.com Advanced filtration and sorption methods are primary strategies for treating water contaminated with this compound. These techniques leverage physical and chemical properties to separate the contaminant from the water.
Sorption Technologies
Sorption involves the use of solid materials, known as sorbents, to adsorb and remove contaminants from a liquid phase. For chemical spills, the immediate containment and cleanup using absorbent materials is a common first response. syn-techlube.comtedpella.com2spi.com
Activated Carbon: Activated carbon is a highly effective adsorbent for a wide range of organic compounds due to its large surface area and porous structure. mdpi.com The efficiency of adsorption depends on the physicochemical characteristics of both the adsorbent and the contaminant. mdpi.com For nonpolar organic compounds like Dihydro-3-(tetrapropenyl)furan-2,5-dione, activated carbons with lower surface polarity (fewer oxygenated groups) tend to show higher adsorption capacities. mdpi.com
Mineral-Based Sorbents: Materials like sand, earth, and vermiculite (B1170534) are often recommended for containing and absorbing spills of this chemical. syn-techlube.com2spi.com These materials are readily available and can effectively collect the product for proper disposal. syn-techlube.com
Filtration Methods
Filtration physically separates suspended particles from water. While Dihydro-3-(tetrapropenyl)furan-2,5-dione has low water solubility, it can exist as an emulsion or be adsorbed to particulate matter, making filtration a viable removal step.
Sand Filtration: This method is effective at removing suspended solids and turbidity from water. ionexchangeglobal.comwaterandwastewater.com Water percolates through a bed of graded sand, which traps the particles. ionexchangeglobal.com In industrial settings, pressure sand filters are used to efficiently treat wastewater containing chemical residues. ionexchangeglobal.com While not specifically documented for this compound, sand filtration is a standard pre-treatment step that could remove particulate-bound Dihydro-3-(tetrapropenyl)furan-2,5-dione. ionexchangeglobal.com
Below is a table summarizing sorption materials and their applicability for remediation.
| Sorbent Material | Application | Mechanism of Action | Research Findings |
| Activated Carbon | Water Treatment | Adsorption of organic molecules onto a porous surface. mdpi.com | Efficiency is high for apolar organic compounds; surface chemistry of the carbon can be tailored to enhance adsorption. mdpi.com |
| Sand | Spill Containment & Filtration | Absorption of liquid and trapping of suspended particles. syn-techlube.comionexchangeglobal.com | Widely used for initial spill response and as a filtration medium in water treatment plants. syn-techlube.comionexchangeglobal.comwaterandwastewater.com |
| Vermiculite/Earth | Spill Containment | Absorption of liquid into its porous structure. syn-techlube.com2spi.com | Recommended for collecting recoverable product and absorbing remaining liquid for disposal. syn-techlube.com |
| Modified Polysaccharides | Potential Sorbent | Hydrophobically modified natural polymers can be designed to have a higher affinity for nonpolar compounds. researchgate.net | The addition of hydrophobic groups, such as those from alkenyl succinic anhydrides, decreases the affinity for water. researchgate.net |
Biological Treatment Strategies for Dihydro-3-(tetrapropenyl)furan-2,5-dione Contaminated Sites
Biological treatment, or bioremediation, utilizes microorganisms to break down environmental contaminants into less harmful substances. greensoilgroup.com This approach can be a cost-effective and sustainable solution for cleaning up sites contaminated with organic compounds. greensoilgroup.com
Biodegradability
The susceptibility of Dihydro-3-(tetrapropenyl)furan-2,5-dione to biodegradation is a key factor in its environmental persistence. Alkenyl succinic anhydrides, as a class, are known to undergo hydrolysis to form their corresponding dicarboxylic acids. rxweb-prd.com The biodegradability of these substances can be influenced by the length of their alkyl chains. europa.eu
Research on related compounds provides insight into potential biological pathways:
Studies on tree gums modified with dodecenyl succinic anhydride (DDSA), a similar long-chain alkenyl succinic anhydride, have shown that the resulting materials exhibit excellent biodegradability under aerobic conditions. nih.gov
Similarly, bacterial cellulose (B213188) modified with long-chain alkenyl succinic anhydrides has been demonstrated to be biodegradable. acs.org
This suggests that the core structure of these compounds can be broken down by environmental microbes.
On-Site Bioremediation Techniques
For contaminated soils, on-site bioremediation offers a practical treatment solution that avoids the need to transport large volumes of soil. greensoilgroup.com
Biopiles: This technique involves excavating contaminated soil, mixing it with nutrients to stimulate microbial activity, and placing it in a pile over an aeration system. greensoilgroup.com Aerobic microorganisms then degrade the organic contaminants, such as hydrocarbons and solvents, into carbon dioxide, water, and biomass. greensoilgroup.com This established method could be applied to soils contaminated with Dihydro-3-(tetrapropenyl)furan-2,5-dione.
Landfarming: In this process, contaminated soil is spread over a prepared surface and periodically tilled to aerate it, which enhances the activity of native aerobic microorganisms to degrade contaminants.
The following table summarizes research findings on the biodegradability of related alkenyl succinic anhydrides.
| Compound Type | Biodegradation Potential | Key Findings |
| Dodecenyl Succinic Anhydride (DDSA) Modified Biopolymer | Excellent (Aerobic) | Modified gum kondagogu films showed excellent biodegradability. nih.gov |
| Long-chain Alkenyl Succinic Anhydride Modified Cellulose | Biodegradable | Modified bacterial cellulose films were demonstrated to be compostable. acs.org |
| C8-C12 Alkenyl Succinic Anhydrides | Variable | Degradation potential tends to diminish with increasing carbon chain length within this category. europa.eu |
| Succinylated Alkyl Polyxylosides | Biodegradable | These related anionic surfactants were found to be biodegradable according to OECD guidelines. researchgate.net |
Theoretical and Computational Chemistry Studies on Einecs 297 959 2
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Einecs 297-959-2
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. numberanalytics.com These methods, based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometries, and reactivity, providing insights that are difficult to obtain through experimental means alone. numberanalytics.com
Density Functional Theory (DFT) for Molecular Properties of this compound
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mui.ac.ir Studies on related quinazoline (B50416) derivatives using DFT, often with the B3LYP functional, have successfully calculated a range of molecular properties that are crucial for predicting reactivity. mui.ac.irresearchgate.net The ground-state geometry of quinazolinone derivatives is typically optimized at a level like B3LYP/6–31G* to serve as the basis for further calculations. mui.ac.ir
Key molecular properties that can be determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Furthermore, DFT allows for the calculation of global reactivity descriptors. tandfonline.com These descriptors, derived from the orbital energies, help quantify the chemical behavior of the molecule. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. tandfonline.com For instance, in similar heterocyclic systems, the negative potential regions (often colored red or yellow) are typically associated with electronegative atoms like oxygen and nitrogen, indicating likely sites for electrophilic attack or hydrogen bonding. tandfonline.com
| Quantum Chemical Property | Symbol | Significance for Reactivity | Typical Calculated Value Range for Quinazolinones |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.0 to -7.0 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.0 to -2.5 eV |
| Energy Gap | ΔE | Chemical reactivity and stability | 4.0 to 5.0 eV |
| Dipole Moment | µ | Molecular polarity, interaction with polar solvents | 2.0 to 6.0 Debye |
| Global Hardness | η | Resistance to change in electron configuration | ~2.0 to 2.5 eV |
| Global Softness | S | Reciprocal of hardness, measure of reactivity | ~0.20 to 0.25 eV-1 |
| Electronegativity | χ | Electron-attracting power | ~3.5 to 4.5 eV |
Note: The values presented are representative based on published DFT studies on analogous quinazolinone derivatives and serve as an estimation for this compound. nih.govresearchgate.net
Ab Initio Calculations of Reaction Pathways for this compound
Ab initio calculations, which are based on first principles without empirical parameters, are invaluable for mapping chemical reaction pathways. numberanalytics.comnih.gov These methods can be used to model processes such as synthesis, degradation, or conformational changes by identifying transition states and calculating activation energies. numberanalytics.comnih.gov
For a molecule like this compound, ab initio Hartree-Fock calculations can be employed to investigate hindered aryl rotation. researchgate.net Studies on structurally similar quinazolinones have shown that rotation around the N-C bond connecting the quinazolinone core to an aryl group (in this case, the fluorophenyl group) can have significant energy barriers. researchgate.net These calculations reveal how the molecule's geometry, such as the pyramidalization of a nitrogen atom, adjusts to alleviate steric hindrance during rotation. researchgate.net Understanding these rotational barriers is crucial as the conformational state of the molecule can dictate its ability to bind to a biological target. researchgate.net
Furthermore, computational methods can elucidate the regioselectivity of synthetic reactions, such as the 1,3-dipolar cycloaddition used to form heterocyclic rings found in many complex molecules. nih.gov By calculating the energy profiles of different reaction pathways, researchers can predict which isomer is more likely to form under kinetic or thermodynamic control, guiding synthetic efforts. nih.gov
Molecular Dynamics Simulations of this compound in Various Environments
While quantum calculations examine static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. jdigitaldiagnostics.comresearchgate.net MD simulations are particularly useful for studying how a molecule like this compound behaves in a biological context, such as in a solvent or near a protein. frontiersin.org
Solvent Effects and Conformational Landscapes of this compound
The surrounding solvent can significantly influence a molecule's conformation and properties. mdpi.comresearchgate.net MD simulations can model these effects explicitly by surrounding the solute with solvent molecules. Studies on quinazolinone derivatives have shown that changing the solvent environment can alter thermodynamic parameters associated with molecular interactions. mdpi.com For example, the complex formation between a quinazolinone derivative and a cavitand molecule showed different entropy changes in methanol (B129727) versus dimethylformamide (DMF), highlighting the solvent's role in the interaction. mdpi.com
Conformational analysis via MD simulations explores the accessible shapes a molecule can adopt at a given temperature. nih.gov For a flexible molecule like this compound, with rotatable bonds connecting its three heterocyclic and aromatic rings, multiple low-energy conformers may coexist in solution. nih.gov MD simulations can map the conformational landscape, identifying the most stable and statistically relevant structures, which is essential for understanding its interaction with biological targets. jdigitaldiagnostics.comresearchgate.net For instance, 100-nanosecond MD simulations have been used to confirm the conformational stability of lead quinazoline compounds within a protein's active site. jdigitaldiagnostics.comresearchgate.net
Intermolecular Interactions of this compound with Model Systems
Understanding how a molecule interacts with its surroundings is key to predicting its biological function. acs.org Computational techniques like molecular docking and Hirshfeld surface analysis are used to study these non-covalent interactions. tandfonline.comrsc.org
Hirshfeld surface analysis, often paired with DFT calculations, quantifies the various intermolecular contacts within a crystal lattice. rsc.orgrsc.org For quinazolinone derivatives, these analyses typically show that H···H, C···H, and O···H contacts are dominant, with hydrogen bonds and π-π stacking playing crucial roles in stabilizing the crystal structure. rsc.orgmdpi.com The fluorine atom in this compound could participate in H···F or other halogen-related interactions. mdpi.com
Molecular docking simulations predict the preferred binding mode of a ligand to a receptor, such as a protein or DNA. tandfonline.com Studies involving quinazoline derivatives have used docking to investigate their binding to targets like human serum albumin (HSA) and various enzymes. nih.govtandfonline.com These simulations reveal key interactions, such as hydrogen bonds between the quinazolinone's carbonyl oxygen or triazole nitrogens and amino acid residues in the protein's binding site. acs.orgrsc.org For example, a common interaction model for quinazoline inhibitors involves the N3 atom forming a hydrogen bond with a water molecule, which in turn interacts with a threonine residue in the active site. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of new compounds and guiding the design of more potent derivatives. mui.ac.ir Numerous QSAR and structure-activity relationship (SAR) studies have been performed on quinazolinone analogues, providing a framework for understanding the potential of this compound. mdpi.comfrontiersin.orgrsc.orgacs.org
3D-QSAR studies on quinazolinone inhibitors have identified the importance of electrostatic and hydrophobic fields for bioactivity. rsc.org Contour maps generated from these models show where bulky, electronegative, or hydrogen-bond-donating/accepting groups would enhance or diminish activity. rsc.orgfrontiersin.org For this compound, the 4-fluorophenyl group, the triazole ring at position 2, and the quinazolinone core itself are all critical regions for modification.
SAR studies have provided specific insights. For instance, in a series of 4(3H)-quinazolinone antibacterials, substitutions on the phenyl ring at position 3 (analogous to the 4-fluorophenyl group in this compound) were explored. acs.org It was found that substitutions at the meta position were well-tolerated, while para substitutions were generally not. acs.org The presence of halogens, such as the fluorine atom in the target compound, on an aryl ring is often found to improve binding affinity. mdpi.com The substituent at the 2-position of the quinazolinone core is also crucial; replacing it with different heteroaryl groups can significantly modulate activity. mdpi.com
| Structural Moiety of Quinazolinone Derivative | Position of Substitution | Influence on Biological Activity (General Findings) |
| Phenyl Ring | Position 3 | Halogen substitutions (like fluorine) often enhance binding affinity. mdpi.com |
| Quinazolinone Core | Position 2 | Heteroaryl groups (like the triazole in this compound) can significantly enhance inhibitory activity. mdpi.com |
| Quinazolinone Core | Positions 6, 7, 8 | Introduction of polar groups can increase water solubility and bioavailability. mdpi.com |
| General | Overall Molecule | Electrostatic and hydrophobic fields are key determinants of activity. rsc.org |
Table of Compound Names
| Trivial/Code Name | Chemical Name |
| This compound | 3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)quinazolin-4(3H)-one |
| 4HQZ | 4-Hydroxyquinazoline |
| 4HQZN | 4-Hydroxyquinazoline-nitrate complex |
| Methaqualone | 2-Methyl-3-(o-tolyl)quinazolin-4(3H)-one |
| Mecloqualone | 3-(2-Chlorophenyl)-2-methylquinazolin-4(3H)-one |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
| Dacomitinib | (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide |
Predictive Modeling of Environmental Fate and Transport for 4-Nonylphenol, branched
Predictive modeling is a key tool for assessing the environmental persistence, distribution, and ultimate fate of chemicals like 4-nonylphenol, branched. These models use the physicochemical properties of the substance to estimate its behavior in various environmental compartments. researchgate.net
One of the commonly used predictive tools is the Mackay fugacity model. According to a Level III fugacity model estimation using EPI Suite, when released into the environment, a significant portion of 4-nonylphenol, branched is expected to partition into the soil. europa.eu Models also predict its persistence in different environmental media.
The environmental fate of 4-nonylphenol, branched is heavily influenced by its structure. Studies on the degradation of different isomers in soil have shown that the rate of degradation varies significantly among isomers. acs.org For instance, degradation follows first-order kinetics, with half-lives ranging from 1.4 days for a linear isomer to over 10 days for a highly branched isomer in oxic soil conditions. acs.org This isomer-specific degradation can lead to an increase in the relative concentration of the more persistent and often more estrogenic isomers in the environment over time. acs.org
The following tables summarize key data points from predictive environmental fate models for 4-nonylphenol, branched.
Table 1: Predicted Environmental Partitioning of 4-Nonylphenol, branched (Mackay Fugacity Model Level III)
| Environmental Compartment | Partitioning (%) |
| Soil | 90.0% europa.eu |
| Water | 9.39% europa.eu |
| Sediment | - |
| Air | - |
| Data derived from EPI Suite version 4.1 estimation. europa.eu |
Table 2: Predicted Environmental Half-Life of 4-Nonylphenol, branched
| Environmental Compartment | Estimated Half-Life | Persistence Conclusion |
| Water | 60 days europa.eu | Persistent in water europa.eu |
| Soil | 120 days europa.eu | Not persistent in soil europa.eu |
| Sediment | 541.66 days europa.eu | - |
| Data derived from EPI Suite version 4.1 estimation. europa.eu |
Table 3: Predicted Bioaccumulation and Soil Adsorption for 4-Nonylphenol, branched
| Parameter | Model | Value | Interpretation |
| Bioconcentration Factor (BCF) | BCFBAF (v3.01) | 7.86 L/kg wet-wt europa.eu | Not expected to bioaccumulate europa.eu |
| Organic Carbon-Water Partition Coefficient (Koc) | EUSES | 5360 L/kg europa.eu | - |
| The BCF value is below the threshold of 2000, indicating low potential for bioaccumulation. europa.eu |
Advanced Applications and Research Frontiers of Einecs 297 959 2 Non Clinical Focus
Potential Applications in Neuroscience Research Methodologies and Tools
Traxoprodil serves as a valuable tool in neuroscience research due to its specific mechanism of action. It functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. wikipedia.org This selectivity allows researchers to investigate the role of this particular subunit in various neurological processes.
Exploration of Einecs 297-959-2 as a Chemical Probe for Neurotransmitter Systems (Research Tool)
This compound is extensively used as a chemical probe to explore the glutamatergic neurotransmitter system, which is crucial for synaptic plasticity, learning, and memory. By selectively blocking the NR2B subunit of the NMDA receptor, researchers can elucidate the specific contributions of this subunit to glutamatergic signaling. nih.gov For instance, studies have utilized Traxoprodil to investigate the downstream effects of NR2B antagonism on neuronal signaling cascades. Research in animal models has shown that administration of Traxoprodil can modulate the expression of various proteins involved in synaptic function and cell survival, such as brain-derived neurotrophic factor (BDNF), extracellular signal-regulated kinase (ERK), and cAMP-response element binding protein (CREB). nih.gov
The compound's ability to inhibit NMDA-induced c-fos expression in the brain is another key application as a research tool. nih.gov This allows for the investigation of neural activation pathways in response to glutamatergic stimulation. Furthermore, pharmacological magnetic resonance imaging (phMRI) studies in awake rats have employed Traxoprodil to map the central nervous system effects of NR2B antagonism, providing insights into the brain regions and functional networks modulated by this receptor subunit. semanticscholar.org These non-clinical studies are fundamental in understanding the intricate role of the glutamatergic system in brain function.
Use of this compound in In Vitro Models for Cognitive Function Studies (Research Tool)
In vitro models are essential for dissecting the molecular mechanisms underlying cognitive processes. This compound has been utilized in such models to study the role of the NR2B subunit at a cellular level. A primary example is the use of human embryonic kidney (HEK) 293 cells transfected with specific NMDA receptor subunit genes. In these cellular models, radiolabeled Traxoprodil, specifically [3H]CP-101,606, has been used in binding assays to determine its affinity and selectivity for the NR2B subunit. nih.gov These experiments have confirmed its high affinity for NR1/NR2B receptors, while showing no significant binding to NR1/NR2A receptors, thereby validating its use as a selective research tool. nih.gov
Such in vitro studies provide a controlled environment to investigate the direct interaction of the compound with its target receptor, free from the complexities of a whole-organism system. This allows for precise characterization of its pharmacological profile, which is essential for interpreting data from more complex in vivo studies. The findings from these in vitro models are crucial for understanding how the modulation of the NR2B subunit can influence cellular events that are thought to be the basis of cognitive functions.
Integration of this compound in Materials Science and Polymer Chemistry
Based on a comprehensive review of available scientific literature, there is no current evidence to suggest the integration or application of this compound in the fields of materials science and polymer chemistry. The research focus on this compound has been overwhelmingly directed towards its neuropharmacological properties.
Role of this compound in Polymer Synthesis and Functional Material Design
There are no published studies or patents indicating a role for this compound in polymer synthesis or the design of functional materials. Its chemical structure does not lend itself to common polymerization reactions, and its biological activity is the primary characteristic of scientific interest.
Development of Advanced Composite Materials Incorporating this compound
No research has been identified that details the development of advanced composite materials incorporating this compound.
Research into this compound as a Component in Analytical Reference Standards
While this compound (Traxoprodil) is itself used as an analytical reference standard for its own quantification in biological matrices, there is no evidence in the scientific literature to suggest that it is used as a component in the formulation of other, different analytical reference standards. Its role is that of a primary or secondary standard for quality control and analytical method validation in preclinical and pharmacological studies. nih.govresearchgate.net
Exploration of Unaided Academic Applications for this compound in Emerging Scientific Fields
The chemical compound identified as this compound, scientifically named 2,2'-(5-nitro-1,3-phenylene)bis(5-(4-(prop-2-en-1-yloxy)phenyl)-1,3,4-oxadiazole), is a multifaceted molecule that stands at the forefront of materials science research. Its unique structure, featuring a central nitro-substituted phenyl ring linked to two oxadiazole moieties which are further functionalized with polymerizable allyl ether groups, opens up a vast landscape for academic exploration in several emerging scientific fields. The inherent properties of the 1,3,4-oxadiazole ring system, combined with the electronic influence of the nitro group and the cross-linking potential of the terminal allyl groups, make this compound a compelling subject for non-clinical, fundamental research.
The 1,3,4-oxadiazole heterocycle is a well-established building block in the design of advanced materials due to its exceptional thermal and chemical stability. researchgate.net Aromatic polyoxadiazoles are a class of heterocyclic polymers known for their high thermal and chemical resistance. researchgate.net The electron-deficient nature of the oxadiazole ring imparts desirable electronic properties, making its derivatives suitable for applications in organic electronics. mdpi.com The presence of a nitro group, a strong electron-withdrawing group, further modulates the electronic characteristics of the molecule, enhancing its potential for use in electro-optical materials. researchgate.net
The terminal prop-2-en-1-yloxy (allyl ether) groups are particularly significant as they provide a pathway for polymerization or for grafting the molecule onto other structures. This functionality allows for the creation of novel polymers and cross-linked networks with tailored properties. Academic research is actively exploring the synthesis and characterization of such materials for a variety of advanced applications.
Key Research Areas and Detailed Findings:
High-Performance Polymers and Composites: A primary area of academic investigation for this compound is in the synthesis of high-performance polymers. The rigid and thermally stable oxadiazole units contribute to a high glass transition temperature and excellent thermal stability in the resulting polymers. The allyl ether groups can undergo polymerization to form a cross-linked network, leading to materials with enhanced mechanical strength, solvent resistance, and dimensional stability. These characteristics make them potential candidates for applications in aerospace, automotive, and microelectronics industries as components of advanced composites, adhesives, and coatings.
Organic Electronics and Optoelectronics: The conjugated system of the oxadiazole and phenyl rings, along with the electron-withdrawing nitro group, suggests that this compound and its derivatives could possess interesting photophysical and electronic properties. mdpi.comresearchgate.net Research in this area focuses on synthesizing and characterizing the optical and electronic behavior of materials derived from this compound. The 1,3,4-oxadiazole moiety is known to be an electron-withdrawing group, and its derivatives are used in various conducting systems. mdpi.com This makes them suitable for investigation as electron-transporting materials in organic light-emitting diodes (OLEDs). The fluorescence properties of oxadiazole derivatives are also of significant interest, with potential applications as organic scintillators, laser dyes, and optical brighteners. mdpi.com
Table 1: Representative Photophysical Properties of 1,3,4-Oxadiazole Derivatives
The following data is representative of the class of 1,3,4-oxadiazole compounds and provides a basis for the expected properties of materials derived from this compound.
| Property | Wavelength Range | Potential Application |
|---|---|---|
| UV-Vis Absorption | 270–395 nm | Light harvesting, photo-sensing |
Furthermore, the potential for post-synthetic modification of the allyl groups opens up possibilities for creating functional surfaces and membranes. For instance, these groups could be used to attach specific recognition elements for chemical sensing applications.
Table 2: Potential Research Frontiers for this compound Derivatives
| Emerging Field | Research Focus | Potential Application |
| Polymer Chemistry | Synthesis of cross-linked aromatic polymers | Thermally stable resins, high-strength composites |
| Materials Science | Development of novel organic-inorganic hybrid materials | Gas separation membranes, catalytic supports |
| Organic Electronics | Investigation of charge transport properties | Electron transport layers in OLEDs, organic photovoltaics |
| Supramolecular Chemistry | Design of self-assembling molecular architectures | Molecular sensors, stimuli-responsive materials |
Future Research Directions and Emerging Challenges for Einecs 297 959 2
Development of Novel Spectroscopic and Imaging Techniques for In Situ Einecs 297-959-2 Analysis
The accurate and real-time analysis of chemical intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) is critical for process optimization, quality control, and understanding reaction kinetics. mt.comfrontiersin.org Current analytical methods often involve offline techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). sterlingpharmasolutions.com However, the future lies in the development of in situ techniques that monitor the reaction as it happens, providing dynamic information without altering the system. fiveable.me
Future Directions:
Advanced Vibrational Spectroscopy: In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time monitoring of chemical reactions. mt.comfrontiersin.org Future research could focus on developing specific probes and methodologies to track the formation and consumption of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine in complex reaction mixtures. youtube.com These techniques can provide invaluable data on reaction intermediates, kinetics, and the influence of process parameters, helping to distinguish between active species and spectator species. frontiersin.orgyoutube.com
Process Analytical Technology (PAT) Integration: Integrating direct, real-time mass spectrometry techniques, such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), could revolutionize process monitoring. news-medical.net These methods offer significant time and cost savings by eliminating the need for chromatographic separation. news-medical.net Developing compliant software and workflows for such advanced techniques is a key challenge. news-medical.net
Novel Imaging Modalities: While primarily used in medical and materials science, advanced imaging techniques hold promise for chemical process analysis. Magnetic Resonance Imaging (MRI), for instance, can be used to monitor fluid dynamics and chemical separations in real-time. nih.govaspectimaging.com Future research could explore the application of compact MRI systems or other non-invasive imaging technologies like Positron Emission Tomography (PET) to visualize the spatial distribution and transport of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine within a reactor, particularly in heterogeneous or multiphase systems. nih.govstanford.edu
Table 1: Comparison of Current and Future Analytical Techniques for In Situ Analysis
| Technique | Principle | Current Application Status | Future Research Focus for this compound |
| HPLC | Separation based on polarity, followed by detection (e.g., UV, MS). sterlingpharmasolutions.com | Standard offline method for purity and quantification. synthinkchemicals.com | Not suitable for real-time in situ monitoring. |
| FTIR/Raman Spectroscopy | Measures molecular vibrations to identify functional groups. fiveable.mefrontiersin.org | Used for in situ monitoring of various chemical reactions. mt.com | Development of specific probes and data models for complex reaction mixtures involving this compound. |
| Direct Mass Spectrometry | Direct ionization and mass analysis without chromatography. news-medical.net | Emerging for real-time process monitoring. news-medical.net | Adaptation and validation for monitoring the synthesis and degradation pathways of the compound. |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed images of internal structures. nih.govaspectimaging.com | Primarily medical; some use in monitoring flow processes. nih.gov | Exploring feasibility for non-invasive visualization of the compound in multiphase reaction systems. |
Advanced Mechanistic Investigations of Complex this compound Reaction Networks
Understanding the precise reaction mechanisms involved in the synthesis and potential side-reactions of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is fundamental to improving yield, purity, and safety. researchgate.netscirp.org Current knowledge is often based on stoichiometric analysis and product characterization. Future research must delve deeper into the transient states and complex networks that govern its chemical transformations.
Future Directions:
Computational and Spectroscopic Synergy: Combining in situ spectroscopic data with computational modeling, such as Density Functional Theory (DFT) calculations, can provide profound mechanistic insights. researchgate.netresearchgate.net This synergy can help elucidate reaction pathways, identify rate-determining steps, and understand the role of catalysts. For instance, studies on other piperazines have used this approach to investigate photocatalytic N-alkylation, revealing tandem reaction sequences and the importance of catalyst properties. researchgate.net
Photoredox and Electrocatalysis: The piperazine (B1678402) scaffold is amenable to novel synthetic strategies, including photoredox catalysis for C-H functionalization. mdpi.com Investigating these advanced synthetic routes for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine could uncover new reaction mechanisms and provide access to novel derivatives. Mechanistic studies would be crucial to understand the radical-based pathways involved. mdpi.com
Kinetics of Degradation and Impurity Formation: Beyond its synthesis, understanding the mechanisms of degradation and impurity formation is critical. Kinetic studies on the oxidation or hydrolysis of the compound and its precursors can help predict and control the formation of unwanted byproducts. scirp.org This is particularly important as impurities can have their own toxicological profiles. researchgate.net
Refinement of Predictive Models for this compound Environmental Behavior and Transformations
As a pharmaceutical intermediate, the potential for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine to enter the environment during manufacturing necessitates an understanding of its environmental fate and transport (FTP). researchgate.neteuropa.eu Predictive models are essential tools for environmental risk assessment, especially when experimental data is scarce. benthamdirect.combenthambooks.com
Future Directions:
Quantitative Structure-Property Relationship (QSPR) Models: Developing and validating QSPR models can predict key physicochemical properties that govern environmental behavior, such as water solubility, vapor pressure, and the octanol-water partition coefficient (log KOW). researchgate.net For many emerging chemicals, these data are lacking, and computational models provide a crucial first step in risk assessment. researchgate.netresearchgate.net
Multimedia Mass-Balance Models: Advanced models like the GREAT-ER (Geography-referenced Regional Exposure Assessment Tool for European Rivers) or ePiE (exposure to Pharmaceuticals in the Environment) can simulate the fate of chemicals in specific environmental compartments like rivers and soil. researchgate.netmdpi.com Future work should focus on parameterizing these models for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, considering processes like adsorption, biodegradation, and photolysis. mdpi.com Given that it is a halogenated organic compound, its persistence and potential transformation products are of particular interest. benthambooks.com
Biodegradation and Ecotoxicity Prediction: While the parent piperazine compound is not readily biodegradable, it is considered inherently degradable. oecd.org Predictive models (e.g., ECOSAR, VEGA QSAR) can estimate the ecotoxicity of the title compound and its potential degradation products towards aquatic organisms. benthamdirect.com The presence of chloro-phenyl and chloro-propyl groups suggests that its environmental impact may differ significantly from the parent piperazine, making such predictive studies essential. europa.euoecd.org
Table 2: Key Parameters for Environmental Fate Modeling
| Parameter | Definition | Importance for Modeling | Data Status for this compound |
| log KOW | Octanol-Water Partition Coefficient | Predicts bioaccumulation potential and sorption to organic matter. oecd.org | Limited experimental data; requires computational prediction. |
| Water Solubility | Maximum amount that can dissolve in water. | Determines concentration in aquatic environments. oecd.org | Limited experimental data available. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. oecd.org | Influences distribution between air, water, and soil. | Limited experimental data available. |
| Biodegradation Rate | The rate at which the compound is broken down by microorganisms. | Key determinant of persistence in the environment. mdpi.com | Unknown; likely low due to halogenation. |
| Photolysis Rate | The rate of degradation by light. | Important degradation pathway in surface waters and the atmosphere. oecd.org | Unknown; requires experimental or modeling studies. |
Strategic Development of Next-Generation Analogues of this compound for Research Applications
The piperazine ring is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of therapeutic applications. nih.govresearchgate.net As an intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is a building block for more complex molecules. The strategic design of its analogues could lead to new research tools or drug candidates. ontosight.airsc.org
Future Directions:
Structure-Activity Relationship (SAR) Exploration: Systematic modification of the substituents on the piperazine ring can have a significant impact on the resulting molecule's pharmacological properties. nih.govresearchgate.net Future research could focus on creating a library of analogues by varying the substitution pattern on the phenyl ring or replacing the chloropropyl group with other functional moieties. This could lead to compounds with novel or enhanced activity at targets like serotonin (B10506) or dopamine (B1211576) receptors. researchgate.net
Development of Radioprotective Agents: Recent studies have shown that novel piperazine derivatives can act as potent radioprotective agents with better safety profiles than existing compounds. rsc.org This opens a new avenue for research where analogues of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine could be designed and screened for similar properties.
Advanced Synthetic Methodologies: The development of new analogues is intrinsically linked to advances in synthetic chemistry. researchgate.net Applying innovative methods like C-H functionalization could allow for the late-stage modification of the piperazine core, providing efficient access to a diverse range of new chemical entities for screening and research. mdpi.com
Addressing Data Gaps and Fostering Collaborative Research Initiatives for this compound
For many specialty chemicals and intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, comprehensive data on toxicology, environmental impact, and even physical properties are often lacking. frontiersin.orgsynthinkchemicals.compharmasource.global Addressing these data gaps is a significant challenge that requires a concerted effort from the scientific community.
Future Directions:
Impurity Profiling and Reference Standards: A major challenge in pharmaceutical manufacturing is the characterization of impurities, which often exist at very low levels and may lack reference standards. synthinkchemicals.com Collaborative efforts between industry and academia are needed to synthesize, isolate, and characterize potential impurities and degradation products of this compound, making these standards available for quality control.
Public-Private Partnerships: Strategic roadmaps for chemical safety assessment emphasize the need for public-private partnerships to share knowledge and data. nih.gov Such collaborations could fund research to fill critical data gaps, develop new assessment methodologies (NAMs), and establish centralized, publicly accessible databases. nih.gov
International Research Consortia: The challenges associated with assessing the safety and environmental impact of the vast number of chemicals in commerce are global in scale. epa.goveuropa.euepa.gov Fostering international research initiatives, guided by strategic plans like the EU's Strategic Research and Innovation Plan for chemicals and materials, can pool resources and expertise to conduct comprehensive assessments and promote the development of safer, more sustainable chemical processes. europa.eu
Q & A
Q. Table 1: Comparison of Analytical Techniques for this compound Characterization
| Technique | Application | Strengths | Limitations | References |
|---|---|---|---|---|
| NMR | Structural elucidation | High specificity | Requires pure sample | |
| HPLC-MS | Purity assessment | Sensitive quantification | Costly instrumentation | |
| X-ray diffraction | Crystal structure determination | Atomic-level resolution | Requires single crystals |
Q. Table 2: Statistical Methods for Data Validation
| Scenario | Recommended Test | Software/Package | References |
|---|---|---|---|
| Outlier detection | Grubbs’ test | GraphPad Prism | |
| Dose-response modeling | Nonlinear regression (Hill) | R (drc package) | |
| Multi-omics integration | Weighted gene co-expression | WGCNA (R/Bioconductor) |
Key Considerations
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data accessibility in compliance with journal guidelines .
- Data Repositories : Deposit raw spectra, crystallographic data, and omics datasets in public repositories (e.g., Cambridge Crystallographic Data Centre, GEO) .
- Peer Review : Submit supplementary materials (e.g., synthetic protocols, statistical scripts) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
